molecular formula C12H23NO3 B1490845 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid CAS No. 1825296-45-4

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid

Cat. No.: B1490845
CAS No.: 1825296-45-4
M. Wt: 229.32 g/mol
InChI Key: VJMWFBQOSBYUTM-UHFFFAOYSA-N
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Description

The compound 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid is a synthetic organic molecule featuring:

  • A piperidine ring substituted with an ethoxymethyl group at the 3-position.
  • A butanoic acid moiety linked to the piperidine nitrogen.

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-3-11(12(14)15)13-7-5-6-10(8-13)9-16-4-2/h10-11H,3-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWFBQOSBYUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC(C1)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid typically involves the following steps:

  • Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

  • Introduction of Ethoxymethyl Group: The ethoxymethyl group is introduced through a reaction with ethyl chloromethyl ether in the presence of a base such as triethylamine.

  • Attachment of Butanoic Acid: The butanoic acid moiety is then attached to the nitrogen atom of the piperidine ring through an amide bond formation reaction using butanoic acid and a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The butanoic acid moiety can be oxidized to produce carboxylic acids or their derivatives.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: 4-Oxo-4-((2-(piperidin-1-yl)phenyl)amino)butanoic Acid (CAS 436088-44-7, )

  • Structural Differences: Backbone: Contains a phenylamino group and a ketone (4-oxo) in the butanoic acid chain, unlike the ethoxymethyl-piperidine linkage in the target compound. Functional Groups: Aromatic amine vs. ethoxymethyl substituent; ketone vs. unmodified butanoic acid. Molecular Formula: C₁₅H₂₀N₂O₃ () vs. C₁₂H₂₃NO₃ for the target compound.
  • Applications: 4-Oxo-4-((2-(piperidin-1-yl)phenyl)amino)butanoic acid is marketed as a heterocyclic building block for drug discovery (). The target compound’s ethoxymethyl group may enhance lipophilicity and metabolic stability compared to the phenylamino-ketone analog.

Hypothetical Comparisons with Other Analogs

Given the lack of direct evidence, comparisons may be inferred from general piperidine and butanoic acid derivatives:

Compound 2: 2-(Piperidin-1-yl)butanoic Acid

  • Structural Difference : Lacks the 3-ethoxymethyl substituent.

Compound 3: Ethoxymethyl-Substituted Piperidines

  • Comparison: The addition of a butanoic acid group in the target compound introduces a carboxylic acid functionality, enabling hydrogen bonding or salt formation, which is absent in simple ethoxymethylpiperidines.

Biological Activity

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with an ethoxymethyl group, contributing to its unique pharmacological properties. The compound's molecular formula is C12H23NC_{12}H_{23}N with a molecular weight of approximately 195.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial in glucose metabolism and diabetes management. By inhibiting DPP-IV, the compound enhances incretin hormone levels, leading to increased insulin secretion and improved glycemic control.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • DPP-IV Inhibition : In vitro studies indicate that the compound exhibits significant inhibitory activity against DPP-IV, with IC50 values reported in the low micromolar range. This suggests strong potential for therapeutic applications in type 2 diabetes management.
  • Antitumor Activity : Preliminary investigations have suggested that the compound may possess antitumor properties. In vitro assays conducted on various cancer cell lines indicated that higher concentrations of the compound could inhibit cell proliferation.

Case Study 1: DPP-IV Inhibition

A study focused on structure-activity relationships (SAR) evaluated various DPP-IV inhibitors, including this compound. Modifications to the ethoxymethyl group were found to significantly impact inhibitory potency against DPP-IV, highlighting the importance of this substituent in enhancing biological activity.

Case Study 2: Antitumor Activity

In a separate investigation into the antitumor effects of this compound, researchers tested it against several cancer cell lines. The results indicated that at elevated concentrations, the compound effectively reduced cell viability, suggesting potential as an anticancer agent. However, further studies are necessary to fully elucidate these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructureDPP-IV Inhibition IC50Notes
This compoundStructureLow µM rangeEffective DPP-IV inhibitor
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanoneStructureModerate µM rangeLess potent than above
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanoneStructureHigh µM rangeReduced efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid

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